molecular formula C17H28N2O5 B2407608 9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate CAS No. 2230802-75-0

9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate

Cat. No.: B2407608
CAS No.: 2230802-75-0
M. Wt: 340.42
InChI Key: YJNUCKAYYCEEQC-UHFFFAOYSA-N
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Description

9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[55]undecane-1,9-dicarboxylate is a chemical compound with the molecular formula C17H28N2O5 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spirocyclic structure.

    Introduction of functional groups: Various functional groups, such as tert-butyl and ethyl groups, are introduced through substitution reactions.

    Oxidation and reduction reactions: These reactions are used to introduce or modify oxygen-containing functional groups, such as carbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and ethyl groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-O-tert-butyl 5-O-ethyl 2-oxo-3,9-diazaspiro[5.5]undecane-5,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5/c1-5-23-14(21)12-11-18-13(20)10-17(12)6-8-19(9-7-17)15(22)24-16(2,3)4/h12H,5-11H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNUCKAYYCEEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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